molecular formula C24H34O4 B12289705 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one

17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one

Cat. No.: B12289705
M. Wt: 386.5 g/mol
InChI Key: RXOKKASEHMRJLZ-UHFFFAOYSA-N
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Description

17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one (CAS 1054-64-4) is a synthetic pregnane derivative with the molecular formula C24H34O4 and a molecular weight of 386.52 g/mol . Key features include:

  • Substituents: A methoxy group (-OCH3) at position 3 and an acetyloxy group (-OAc) at position 15.
  • Physical Properties: Melting point of 195–198°C (in methanol), solubility of 7.0 × 10<sup>−4</sup> g/L at 25°C, and a density of 1.12 ± 0.1 g/cm³ .
  • Stereochemistry: Six defined stereocenters and a calculated XlogP (lipophilicity) of 4.2, indicating moderate hydrophobicity .
  • Applications: Primarily recognized as Chlormadinone acetate impurity H, critical in pharmaceutical quality control for ensuring purity in steroid APIs .

Properties

IUPAC Name

(17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-15(25)24(28-16(2)26)13-10-21-19-7-6-17-14-18(27-5)8-11-22(17,3)20(19)9-12-23(21,24)4/h6,14,19-21H,7-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOKKASEHMRJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Sequential Acetylation and Methoxylation via Dienone Intermediates

Reaction Sequence

  • Starting Material : 17α-Hydroxyprogesterone (I) is reacted with pyrrolidine to form 17-hydroxy-3-(1-pyrrolidinyl)pregna-3,5-dien-20-one (II) .
  • Halogenation : Intermediate II undergoes treatment with hydrochloric acid and bromine to yield a halogenated derivative (III).
  • Hydrolysis and Acetylation :
    • Basic hydrolysis of III produces 21-halo-17α-hydroxy-pregn-4-ene-3,20-dione (IV) .
    • Reaction with acetic acid introduces the C-17 acetyl group, forming 21-acetoxy-17α-hydroxy-pregn-4-ene-3,20-dione (V) .
  • Methoxylation :
    • The C-3 ketone is protected as a methyl ether using methoxy-methylation reagents (e.g., methyl Grignard) under anhydrous conditions.
    • Dehydration via acid catalysis (e.g., HCl) generates the 3,5-diene system.
Key Conditions:
  • Solvents : Dichloromethane, tetrahydrofuran (THF).
  • Catalysts : p-Toluenesulfonic acid (acetylation), Cu(I) salts (Grignard reactions).
  • Yield : ~60–70% after purification.

Method 2: Direct Functionalization of Pregna-4,9-Diene Intermediates

Pathway Description

This approach leverages epoxidation and conjugate addition to construct the 3,5-diene system:

  • Epoxidation : 17α-Acetoxy-19-norpregna-4,9-diene-3,20-dione (VI) is treated with hexafluoroacetone/H₂O₂ to form a 9,11-epoxide.
  • Grignard Addition :
    • A Cu(I)-catalyzed Grignard reagent (from 4-bromo-N,N-dimethylaniline) performs conjugate ring-opening of the epoxide, introducing the C-11 aryl group.
  • Methoxylation and Dehydration :
    • The C-3 ketone is converted to a methoxy group via methyl orthoformate under acidic conditions.
    • Acid-catalyzed dehydration (e.g., HCl/EtOH) yields the 3,5-diene structure.
Optimization Notes:
  • Temperature Control : Epoxidation is conducted at 0–5°C to prevent side reactions.
  • Purification : Chromatography is critical after Grignard addition to isolate the desired diastereomer.

Method 3: Ketalization-Acetylation Tandem Process

Stepwise Procedure

  • Ketal Formation :
    • 17α-Hydroxy-19-norpregna-4,9-diene-3,20-dione (VII) reacts with ethylene glycol and triethyl orthoformate to form a bis-ethylene ketal at C-3 and C-20.
  • Selective Acetylation :
    • The C-17 hydroxyl is acetylated using acetic anhydride in dichloromethane with catalytic p-toluenesulfonic acid.
  • Diene Formation :
    • Acidic hydrolysis (HCl/MeOH) removes the ketal protections and induces dehydration to form the 3,5-diene.
Advantages:
  • High Purity : Ketalization minimizes side reactions at C-3 and C-20.
  • Scalability : Suitable for multi-kilogram batches.

Comparative Analysis of Methods

Method Key Steps Yield Complexity Reference
1 Halogenation, hydrolysis, methoxylation 60–70% Moderate
2 Epoxidation, Grignard addition 50–65% High
3 Ketalization, tandem acetylation 70–75% Low

Critical Considerations for Industrial Production

  • Cost-Efficiency : Method 3 is preferred for large-scale synthesis due to fewer chromatographic steps.
  • Byproduct Management :
    • Unreacted dienone intermediates require careful monitoring via HPLC.
    • Residual acetic anhydride must be neutralized to prevent ester hydrolysis.
  • Regulatory Compliance : Final product purity must exceed 99.5% for pharmaceutical use, necessitating recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry

In the realm of chemistry, 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one serves as an intermediate in the synthesis of other steroid compounds. Its structural characteristics make it a valuable building block for creating derivatives that exhibit diverse biological activities.

Biology

Research has indicated that this compound may influence various cellular processes and signaling pathways. It is studied for its potential effects on:

  • Cell Growth : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, particularly against leukemia cells such as MOLT-4 and K-562 .
  • Hormonal Regulation : As a steroid derivative, it may interact with hormone receptors, modulating gene expression related to reproductive health and endocrine functions.

Medicine

The medicinal applications of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one are particularly noteworthy:

  • Anti-inflammatory Properties : Studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .
  • Neuroprotective Effects : Evidence points to its potential in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity, thereby enhancing cholinergic signaling which is crucial for cognitive functions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits production of pro-inflammatory cytokines; reduces inflammation in various models
NeuroprotectiveInhibits acetylcholinesterase; enhances cognitive function in Alzheimer's models
CytotoxicityExhibits cytotoxic effects on leukemia cell lines (MOLT-4 most sensitive)

Case Studies

Several case studies have been conducted to explore the effects of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one:

  • Neuroprotection Study : Animal models treated with this compound showed improved cognitive performance and reduced amyloid plaque formation compared to control groups.
  • Anti-inflammatory Effects in Arthritis Models : In murine models of arthritis, administration resulted in significant reductions in joint swelling and inflammatory markers.

Mechanism of Action

The mechanism of action of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved may include the regulation of inflammatory responses and modulation of immune function .

Comparison with Similar Compounds

Substituent Effects

  • Methoxy vs. Ethoxy at Position 3 :

    • The ethoxy group in 16319-93-0 increases molecular weight and lipophilicity (higher XlogP) compared to the methoxy group in the target compound. This enhances membrane permeability but reduces aqueous solubility .
    • Ethoxy-substituted analogs are often metabolized more slowly due to steric hindrance, affecting their pharmacokinetic profiles.
  • Acetyloxy vs. Hydroxyl at Position 17 :

    • The acetyloxy group in the target compound improves metabolic stability compared to hydroxyl-containing analogs (e.g., 903-03-7 ). Acetylation protects against rapid glucuronidation, extending half-life .

Stereochemical Complexity

  • The target compound has six stereocenters , whereas analogs like 903-03-7 lack substitutions at position 17, reducing stereochemical complexity. This impacts receptor binding specificity in pharmaceutical contexts .

Pharmaceutical Relevance

  • Impurity Profiles: The target compound and 16319-93-0 are both critical impurities in progestin APIs (e.g., chlormadinone acetate and medroxyprogesterone acetate). Their quantification ensures compliance with regulatory limits (e.g., ICH guidelines) .
  • Synthetic Utility : 4954-07-8 (3,17-diacetate) serves as a versatile intermediate for introducing hydroxyl groups via hydrolysis, enabling modular synthesis of steroid derivatives .

Research Findings and Trends

  • Metabolic Stability : Ethoxy-substituted analogs (e.g., 16319-93-0 ) show prolonged half-lives in vitro compared to methoxy derivatives, making them valuable for prodrug design .
  • Crystallinity : The target compound’s high melting point (195–198°C) suggests strong crystalline packing, advantageous for purification but challenging for formulation .
  • Regulatory Scrutiny : Impurities like the target compound are monitored at ppm levels in APIs, necessitating advanced analytical methods (e.g., HPLC-MS) for detection .

Biological Activity

17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one is a synthetic steroid compound that exhibits significant biological activity, particularly as a progestin. This compound is characterized by its unique structural features, including acetyloxy and methoxy functional groups, which enhance its reactivity and biological effects. The molecular formula of this compound is C24H34O4, with a molar mass of 386.52 g/mol .

Structural Characteristics

The compound's structure includes:

  • Pregnane Skeleton : A common framework in steroid chemistry.
  • Functional Groups :
    • Acetyloxy group, which can undergo hydrolysis to yield 17-hydroxy-pregna-3,5-dien-20-one.
    • Methoxy group that participates in nucleophilic substitution reactions.

These features contribute to its pharmacological profile and potential therapeutic applications.

Progestin Activity

17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one acts primarily as a progestin. Its structural similarity to natural progesterone allows it to bind effectively to progesterone receptors, influencing reproductive processes and demonstrating potential therapeutic effects in conditions such as:

  • Endometriosis
  • Hormone Replacement Therapy (HRT)

The compound's derivatives have also been investigated for their anti-cancer properties, showcasing a broad spectrum of biological activities.

Binding Affinity Studies

Research has focused on the binding affinity of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one to progesterone receptors and other steroid hormone receptors. Techniques such as radiolabeled ligand binding assays and molecular docking simulations have been employed to elucidate these interactions. Understanding these interactions is crucial for optimizing therapeutic efficacy and minimizing side effects .

Comparative Biological Activity

The following table summarizes the structural features and biological activities of compounds related to 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one:

CompoundStructural FeaturesBiological Activity
17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-oneAcetyloxy and methoxy groupsProgestin activity
ProgesteroneNatural hormoneProgestin activity
NorethisteroneEthynyl groupStronger progestin activity
Medroxyprogesterone AcetateAcetate esterUsed in contraceptives and HRT

This table illustrates the unique combination of functional groups in 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one that enhances its biological profile while maintaining structural integrity within the pregnane framework.

Case Studies and Research Findings

Recent studies have highlighted the potential of 17-(Acetyloxy)-3-methoxy-pregna-3,5-dien-20-one in various therapeutic contexts:

  • Endometriosis Treatment : The compound has shown efficacy in managing symptoms associated with endometriosis through its progestin activity.
  • Cancer Research : Derivatives of this compound have been examined for their cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that certain derivatives exhibited significant antiproliferative activity with IC50 values indicating effective cytotoxicity against hormone-dependent cancer cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.